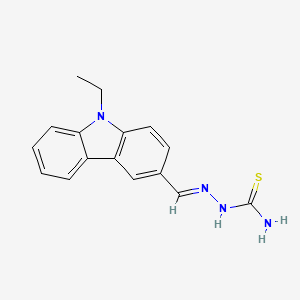

9-ethyl-9H-carbazole-3-carbaldehyde thiosemicarbazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde thiosemicarbazone involves Schiff base condensation reactions, typically starting from 9-ethylcarbazole-3,6-dicarbaldehyde and thiosemicarbazides. These reactions are efficient, yielding high amounts of the desired thiosemicarbazone compounds. The process highlights the versatility of thiosemicarbazones in forming new compounds through simple chemical reactions (Bingul et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound has been characterized using various spectroscopic methods, including FT-IR, XRD analysis, and NMR spectroscopy. These techniques confirm the formation of the thiosemicarbazone and provide detailed information about its structural features, showcasing the compound's stability and confirming its expected chemical structure (Jyothi et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound includes its ability to form complexes with metals such as copper(II), which have been characterized and studied for their antibacterial activities. These complexes demonstrate the compound's potential in creating biologically active materials. Additionally, the compound undergoes various chemical reactions, including transalkylidation, which further highlights its versatility in organic synthesis (Jyothi et al., 2020).

Physical Properties Analysis

The physical properties of this compound, such as its solubility, melting point, and stability, are crucial for its application in chemical synthesis. These properties are typically determined through experimental methods, including thermogravimetric analysis (TGA), which provides insights into the compound's thermal stability and its potential use in various chemical reactions (Jyothi et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with other compounds, ability to form complexes, and its photophysical and antioxidant properties, have been extensively investigated. These studies show the compound's potential as a valuable chemical agent for various applications in materials science and pharmaceuticals (Bingul et al., 2019).

Mecanismo De Acción

The mechanism of action of 9-ethyl-9H-carbazole-3-carbaldehyde thiosemicarbazone involves the reactivation of the p53 pathway in human melanoma cells . This compound enhances the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . The knockdown or deletion of p53 in these cells counteracts the apoptosis and senescence induced by this compound .

Direcciones Futuras

The future directions for research on 9-ethyl-9H-carbazole-3-carbaldehyde thiosemicarbazone could involve further exploration of its antitumor activity and potential as a new drug for melanoma therapy . Additionally, its photophysical properties and potential applications in the field of medicinal chemistry could be investigated .

Propiedades

IUPAC Name |

[(E)-(9-ethylcarbazol-3-yl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4S/c1-2-20-14-6-4-3-5-12(14)13-9-11(7-8-15(13)20)10-18-19-16(17)21/h3-10H,2H2,1H3,(H3,17,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQXMOOHTNHNQW-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NNC(=S)N)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)/C=N/NC(=S)N)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

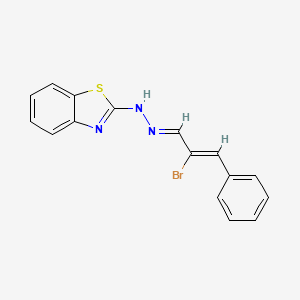

![N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]acetamide](/img/structure/B5609198.png)

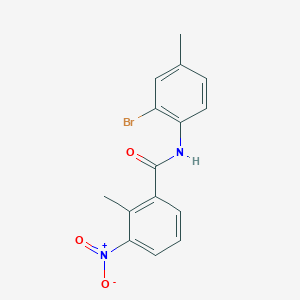

![6-chloro-3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B5609203.png)

![3-(3-hydroxyisoxazol-5-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5609211.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(3-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5609225.png)

![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5609233.png)

![(1S*,5R*)-N-(4-methoxybenzyl)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5609247.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5609256.png)

![4-[(1-isobutyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5609264.png)

![3-[(diallylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5609267.png)

![2-(2,4-dichlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5609286.png)

![4-chloro-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B5609292.png)

![2-[(4-methoxyphenyl)sulfonyl]-3-(4-morpholinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5609295.png)